molecular formula C8H7Br2NO2 B13868086 Methyl 6-(dibromomethyl)picolinate CAS No. 160939-16-2

Methyl 6-(dibromomethyl)picolinate

Cat. No.: B13868086
CAS No.: 160939-16-2
M. Wt: 308.95 g/mol
InChI Key: BVRWAUQXQIDPMO-UHFFFAOYSA-N
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Description

Methyl 6-(dibromomethyl)picolinate is an organic compound that belongs to the class of picolinates It is characterized by the presence of a dibromomethyl group attached to the sixth position of the picolinate ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-(dibromomethyl)picolinate typically involves the bromination of methyl 6-(hydroxymethyl)picolinate. The process begins with the dissolution of methyl 6-(hydroxymethyl)picolinate in a suitable solvent such as acetonitrile. The reaction mixture is then cooled to 0°C, and phosphorus tribromide is added slowly. This results in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the process likely involves similar steps to the laboratory synthesis, with optimizations for scale-up and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(dibromomethyl)picolinate can undergo various chemical reactions, including:

    Substitution Reactions: The dibromomethyl group can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form different products.

    Reduction Reactions: Reduction can lead to the formation of methyl 6-(bromomethyl)picolinate.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used.

    Oxidation Reactions: Products include various oxidized derivatives of the original compound.

    Reduction Reactions: The major product is methyl 6-(bromomethyl)picolinate.

Scientific Research Applications

Methyl 6-(dibromomethyl)picolinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-(dibromomethyl)picolinate involves its interaction with specific molecular targets. The dibromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-(bromomethyl)picolinate
  • Picolinic acid
  • Nicotinic acid
  • Isonicotinic acid

Uniqueness

Methyl 6-(dibromomethyl)picolinate is unique due to the presence of the dibromomethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific applications where such reactivity is desired .

Properties

CAS No.

160939-16-2

Molecular Formula

C8H7Br2NO2

Molecular Weight

308.95 g/mol

IUPAC Name

methyl 6-(dibromomethyl)pyridine-2-carboxylate

InChI

InChI=1S/C8H7Br2NO2/c1-13-8(12)6-4-2-3-5(11-6)7(9)10/h2-4,7H,1H3

InChI Key

BVRWAUQXQIDPMO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=N1)C(Br)Br

Origin of Product

United States

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